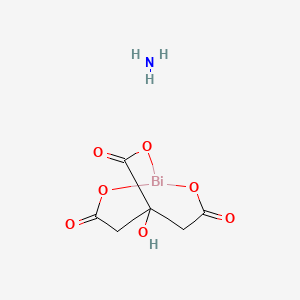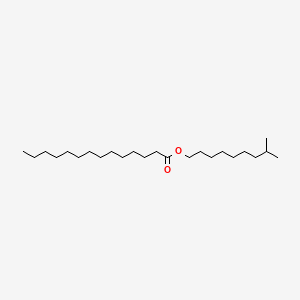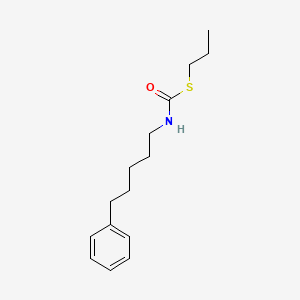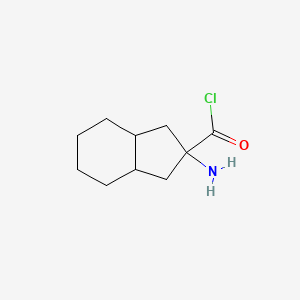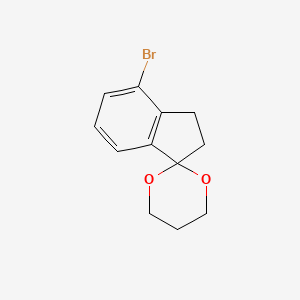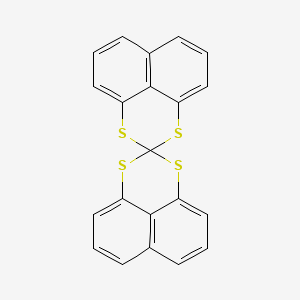
2,2'-Spirobi(naphtho(1,8-de)-1,3-dithiin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) is a chemical compound characterized by its unique spiro structure, which involves two naphtho(1,8-de)-1,3-dithiin units connected through a spiro carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) typically involves the reaction of naphtho(1,8-de)-1,3-dithiin with a suitable spiro-forming reagent under controlled conditions. One common method involves the use of a strong base to deprotonate the naphtho(1,8-de)-1,3-dithiin, followed by the addition of a spiro-forming agent such as a halogenated compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the spiro structure, which affects charge transport and other electronic behaviors. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) can be compared with other similar compounds, such as:
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with applications in organic electronics.
Spiro[cyclohexane-1,1’-indene]: Known for its use in polymer chemistry and materials science.
Spiro[benzofuran-2,2’-indene]: Used in the synthesis of complex organic molecules.
The uniqueness of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) lies in its specific spiro structure and the presence of the naphtho(1,8-de)-1,3-dithiin units, which confer distinct electronic and chemical properties.
Eigenschaften
CAS-Nummer |
99643-42-2 |
|---|---|
Molekularformel |
C21H12S4 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
3,3'-spirobi[2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene] |
InChI |
InChI=1S/C21H12S4/c1-5-13-6-2-10-16-19(13)15(9-1)22-21(23-16)24-17-11-3-7-14-8-4-12-18(25-21)20(14)17/h1-12H |
InChI-Schlüssel |
DFCDCJLVMMPUSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)SC4(SC3=CC=C2)SC5=CC=CC6=C5C(=CC=C6)S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


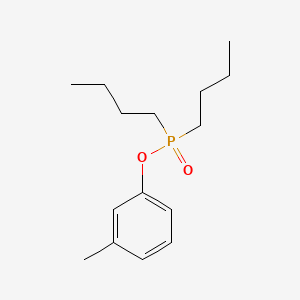

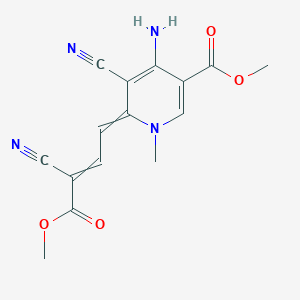
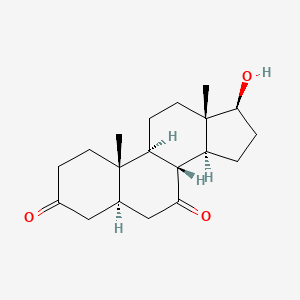

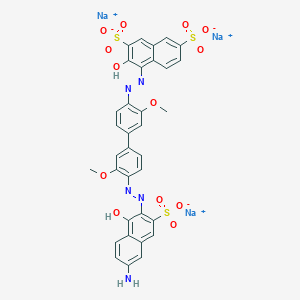
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
